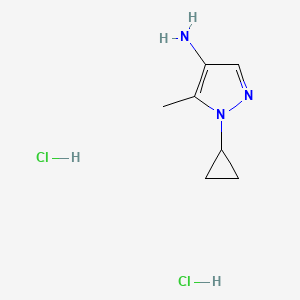

1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride” is a chemical compound with the CAS Number: 2470437-22-8 . It has a molecular weight of 210.11 . The IUPAC name for this compound is 1-cyclopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride” is 1S/C7H11N3.2ClH/c1-5-7(8)4-9-10(5)6-2-3-6;;/h4,6H,2-3,8H2,1H3;2*1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

“1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 210.11 . More detailed physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride is involved in various synthesis processes for creating compounds with biological activities. For instance, its derivatives have been used in the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, showing antimicrobial and cytotoxic properties (Noolvi et al., 2014). Additionally, it is a key component in the facile synthesis of diverse 5-oxopiperazine-2-carboxylates, used as dipeptide mimics and templates (Limbach et al., 2009).

Antimicrobial Applications

Compounds synthesized using 1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride have shown promising antimicrobial activities. For instance, indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives exhibit strong antimicrobial activities (Behbehani et al., 2011).

Antitumor Activities

Similarly, derivatives synthesized from 1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride have been used in cancer research. Novel N-arylpyrazole-containing enaminones show potential antitumor activities, along with antimicrobial properties (Riyadh, 2011).

Organic Synthesis

This compound plays a significant role in organic synthesis. For example, it's used in copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid (Bénard et al., 2010). Also, it's involved in the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings (Yakovenko et al., 2020).

Molecular Studies

Molecular studies, such as crystallographic and molecular-orbital studies on the geometry of antifolate drugs, also use this compound. These studies provide insights into the flexibility and deformability of amino groups in enzyme binding (Hunt et al., 1980).

Diverse Biological Activities

Research on polyheterocyclic compounds using aminopyrazoles as starting reagents, which include 1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride, shows a variety of biological activities and fluorescence properties (Agrebi et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Related compounds have been found to interact with discoidin domain receptors, which are promising drug targets for idiopathic pulmonary fibrosis .

Mode of Action

It’s known that the amino group in the pyrazole ring of similar compounds exhibits significant basicity and nucleophilicity, enabling a series of nucleophilic substitution reactions .

Biochemical Pathways

It’s known that similar compounds can modify drug molecules and bioactive molecules .

Pharmacokinetics

Related compounds have demonstrated good pharmacokinetic properties and reliable in vivo anti-fibrosis efficacy .

Result of Action

Related compounds have shown potent inhibitory activities and low toxicity .

Action Environment

It’s known that the compound is stable at room temperature .

Propiedades

IUPAC Name |

1-cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-5-7(8)4-9-10(5)6-2-3-6;;/h4,6H,2-3,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTVWMQAYZBQQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)

![6-[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2923772.png)

![2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2923776.png)

![8-(2,4-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2923777.png)

![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)